molecular formula C11H9N5O2 B7510380 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile

5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile

Cat. No. B7510380
M. Wt: 243.22 g/mol
InChI Key: KVFIYSGWQICFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as NBD-556 and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anticancer properties, and 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been found to be a potent inhibitor of this enzyme.
Biochemical and Physiological Effects:
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been found to have anti-inflammatory properties and has been used in various studies to investigate the role of CK2 in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile in lab experiments is its potency as a CK2 inhibitor. This compound has been found to be a highly specific inhibitor of this enzyme, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. However, one of the limitations of using 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile is its potential toxicity. This compound has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the anticancer properties of 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile and its potential use in cancer therapy. Finally, more research is needed to investigate the role of CK2 in inflammation and the potential use of CK2 inhibitors in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile involves the reaction of 5-nitro-2-bromobenzonitrile with 1H-pyrazole-5-carbaldehyde in the presence of a base. The resulting product is then treated with methylamine to yield 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile. This synthesis method has been reported in various scientific publications and has been found to be reliable and efficient.

Scientific Research Applications

5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been extensively studied for its potential use in scientific research. This compound has been found to be a potent inhibitor of protein kinase CK2, which is a key regulator of various cellular processes. Additionally, 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been shown to have anticancer properties and has been used in various studies to investigate the mechanism of action of CK2 inhibitors.

properties

IUPAC Name

5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c12-6-8-5-10(16(17)18)1-2-11(8)13-7-9-3-4-14-15-9/h1-5,13H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIYSGWQICFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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